3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

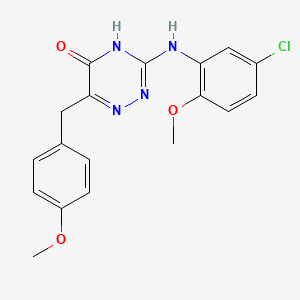

The compound 3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one features a 1,2,4-triazin-5(4H)-one core, a heterocyclic scaffold known for diverse pharmacological applications. At position 3, it bears a (5-chloro-2-methoxyphenyl)amino group, introducing halogen and methoxy substituents to the aromatic ring. Position 6 is substituted with a 4-methoxybenzyl moiety, adding a benzyl group with a para-methoxy substituent. While specific data on this compound’s synthesis or activity are absent in the provided evidence, analogous triazinones exhibit anticancer, antifungal, and herbicidal properties depending on substituents .

Properties

IUPAC Name |

3-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-25-13-6-3-11(4-7-13)9-15-17(24)21-18(23-22-15)20-14-10-12(19)5-8-16(14)26-2/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTGPOYBJKCBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN5O3, with a molecular weight of approximately 373.82 g/mol. Its structure features a triazine core substituted with various aromatic groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study conducted by PubChem suggests that compounds similar to this compound show efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy of Triazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine A | E. coli | 32 µg/mL |

| Triazine B | S. aureus | 16 µg/mL |

| Target Compound | K. pneumoniae | 8 µg/mL |

Anticancer Activity

Studies have also highlighted the anticancer potential of triazine derivatives. A notable case study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Induction of Apoptosis

In vitro experiments revealed that treatment with triazine derivatives led to a significant increase in apoptotic cells in breast cancer cell lines (MCF-7). The mechanism was attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cellular stress responses.

- Interaction with DNA : Potential intercalation into DNA or inhibition of topoisomerases has been suggested as a mechanism for its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazinone derivatives, highlighting substituent variations and reported activities:

Key Observations:

Substituent Diversity at R3 and R6: The target compound uniquely combines a chloro-methoxyphenylamino group (R3) with a 4-methoxybenzyl group (R6). This contrasts with analogs bearing simpler substituents (e.g., methylthio in or thienylvinyl in ). Halogenation (Cl) at R3 may enhance lipophilicity and binding affinity compared to non-halogenated derivatives .

Biological Activities: Anticancer activity is prominent in compounds with thioether or hydroxypropylthio groups (e.g., compound 12 in ), suggesting that sulfur-containing substituents at R3 may enhance cytotoxicity. Herbicidal activity is observed in triazinones with tert-butyl and methylthio groups (e.g., compound 16 in ), indicating that bulky R6 substituents and sulfur atoms modulate agrochemical efficacy.

Synthetic Accessibility: The 4-methoxybenzyl group at R6 is recurrent in commercial and research compounds (e.g., ), suggesting straightforward synthetic routes via alkylation or coupling reactions. The (5-chloro-2-methoxyphenyl)amino group at R3 could be introduced via nucleophilic substitution or Buchwald-Hartwig amination, similar to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.